BenchChemオンラインストアへようこそ!

9H-Xanthen-9-one, 1,7-bis(acetyloxy)-

EGFR kinase inhibition anticancer tyrosine kinase inhibitor

9H-Xanthen-9-one, 1,7-bis(acetyloxy)- (CAS 13739-05-4) is a synthetic diacetoxy-substituted xanthone derivative. It is a small molecule (C17H12O6, MW 312.27 g/mol) belonging to the broader class of oxygenated xanthones, which are recognized for their privileged dibenzo-γ-pyrone scaffold.

Molecular Formula C17H12O6
Molecular Weight 312.27 g/mol
CAS No. 13739-05-4
Cat. No. B14713909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthen-9-one, 1,7-bis(acetyloxy)-
CAS13739-05-4
Molecular FormulaC17H12O6
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC=C3)OC(=O)C
InChIInChI=1S/C17H12O6/c1-9(18)21-11-6-7-13-12(8-11)17(20)16-14(22-10(2)19)4-3-5-15(16)23-13/h3-8H,1-2H3
InChIKeyYNOWOHHXCHETHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Xanthen-9-one, 1,7-bis(acetyloxy)- (CAS 13739-05-4) Technical Procurement Overview


9H-Xanthen-9-one, 1,7-bis(acetyloxy)- (CAS 13739-05-4) is a synthetic diacetoxy-substituted xanthone derivative. It is a small molecule (C17H12O6, MW 312.27 g/mol) belonging to the broader class of oxygenated xanthones, which are recognized for their privileged dibenzo-γ-pyrone scaffold [1]. The compound features two acetyloxy groups at the 1 and 7 positions of the xanthone core, a substitution pattern that critically modulates its physicochemical properties (e.g., lipophilicity) and biological activity profile compared to its non-acetylated hydroxyxanthone analogs [2].

Why Generic Substitution of 1,7-Bis(acetyloxy)-9H-xanthen-9-one with Common Xanthones is Problematic


The substitution pattern and presence of acetyl protecting groups on 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- are not arbitrary modifications; they are key drivers of differentiated performance. Acetylation of hydroxyl groups on the xanthone core can dramatically alter lipophilicity, cellular permeability, and metabolic stability, often serving as a prodrug strategy for active hydroxyxanthones [1]. Furthermore, structure-activity relationship (SAR) studies within the xanthone class unequivocally demonstrate that even minor changes to the substitution pattern (e.g., moving from a 1,7- to a 1,4-dihydroxy substitution) result in substantial shifts in potency and target selectivity, including in EGFR kinase inhibition and antioxidant assays [2]. Interchanging this specific diacetoxy compound with a different xanthone derivative without rigorous comparative validation introduces significant risk of experimental failure and compromised data reproducibility.

Quantitative Performance Benchmarking for 1,7-Bis(acetyloxy)-9H-xanthen-9-one


EGFR-Tyrosine Kinase Inhibitory Activity: Inferior Potency vs. 1,5-Dihydroxyxanthone

A direct comparator study of polyhydroxylated xanthones revealed a significant potency gap for EGFR-tyrosine kinase inhibition. While 1,5-dihydroxyxanthone (1) demonstrated potent inhibition with an IC50 of 90.34 nM, the structurally related 1,7-dihydroxyxanthone (2)—the immediate deacetylated analog of the target compound—exhibited significantly weaker activity, with an IC50 of 223 nM [1]. This demonstrates a 2.5-fold reduction in potency driven solely by the change in substitution pattern from 1,5- to 1,7-dihydroxy.

EGFR kinase inhibition anticancer tyrosine kinase inhibitor

Lipid Peroxidation and ICAM-1 Inhibition: Class-Wide Potency of Acetoxyxanthones

While direct data for 1,7-bis(acetyloxy)- is not available, a study evaluating a panel of nine xanthone derivatives provides crucial class-level inference. Both hydroxy- and acetoxyxanthones demonstrated potent inhibitory effects on NADPH-catalyzed liver microsomal lipid peroxidation and on TNF-alpha-induced expression of ICAM-1 on human umbilical vein endothelial cells (HUVECs) [1]. The study concluded that both functional groups are capable of eliciting these effects, with hydroxyxanthones being generally more potent [1].

anti-inflammatory antioxidant endothelial cells

Choleretic Activity: Enhanced Efficacy of Acetoxy-Derivatives Over Native Xanthones

In a study assessing choleretic activity in white rats, acetoxy-derivatives of hydroxyxanthones were found to be more effective than their native (hydroxy) counterparts [1]. Specifically, the alliloxy- and acetoxy-derivatives of 1-hydroxy-2,3,5-trimethoxyxanthone and 1-hydroxy-2,3,4,5-tetramethoxyxanthone demonstrated superior efficacy, providing a direct line of evidence for the functional advantage of acetylation in this specific in vivo model.

choleretic gastrointestinal bile flow

Optimal Research and Industrial Application Scenarios for 1,7-Bis(acetyloxy)-9H-xanthen-9-one


Prodrug or Analogue for Studying 1,7-Dihydroxyxanthone in Cellular Assays

Given the established EGFR-tyrosine kinase inhibitory activity of 1,7-dihydroxyxanthone (IC50 = 223 nM) [1], 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is the ideal candidate for cellular permeability studies or as a prodrug. The acetoxy groups are likely cleaved by intracellular esterases to release the active dihydroxy parent compound [2]. This allows researchers to bypass potential solubility or permeability issues of the free hydroxyxanthone, facilitating intracellular delivery and enabling studies on downstream signaling pathways impacted by the 1,7-substituted xanthone scaffold.

Investigations into Enhanced Choleretic and Hepatic Function

The demonstrated superior choleretic activity of acetoxyxanthone derivatives over their native hydroxy counterparts [3] positions this compound as a valuable tool for research into bile flow regulation and related hepatic disorders. Its specific 1,7-substitution pattern, while not necessarily optimal for EGFR inhibition, may confer unique advantages in modulating hepatic transporters or bile acid synthesis pathways, making it a specific, rather than a generic, probe for these physiological studies.

Structure-Activity Relationship (SAR) Studies on Xanthone Substitution Patterns

The stark contrast in EGFR inhibitory activity between the 1,5-dihydroxy (IC50 = 90.34 nM) and 1,7-dihydroxy (IC50 = 223 nM) isomers [1] highlights the critical importance of substitution pattern. 1,7-Bis(acetyloxy)-9H-xanthen-9-one serves as an essential comparator compound for SAR investigations aimed at mapping the pharmacophore requirements for kinase inhibition, antioxidant activity, or cellular adhesion molecule modulation. Its procurement is justified not by its own potency, but by the control data it provides in comparative studies with more potent isomers.

Quote Request

Request a Quote for 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.